molecular formula C19H22N6O B7454792 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine

1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine

Cat. No. B7454792
M. Wt: 350.4 g/mol
InChI Key: IZMLWWLIPLKLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is a chemical compound that has gained attention in scientific research for its potential pharmacological applications. This compound is also known as MPPT and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic and noradrenergic systems. It has also been shown to interact with GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce pain sensitivity in animal models, which may be due to its effects on the GABAergic and glutamatergic systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine in lab experiments is its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models, which may be useful in the development of new drugs for the treatment of these conditions. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One direction is to further investigate its potential pharmacological applications, particularly in the treatment of anxiety, depression, and neuropathic pain. Another direction is to investigate its effects on other neurotransmitter systems, such as the dopaminergic system. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is a chemical compound that has potential pharmacological applications. It has been synthesized through various methods and has been studied for its anxiolytic, antidepressant, and antinociceptive effects in animal models. Its mechanism of action is not fully understood, but it is thought to modulate several neurotransmitter systems. Further research is needed to understand its potential pharmacological applications, mechanism of action, and potential side effects.

Synthesis Methods

There are various methods for synthesizing 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One of the commonly used methods involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carboxylic acid in the presence of a coupling agent.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine has been studied for its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the serotonergic and noradrenergic systems.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-26-18-10-6-5-9-17(18)24-13-11-23(12-14-24)15-25-21-19(20-22-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMLWWLIPLKLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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